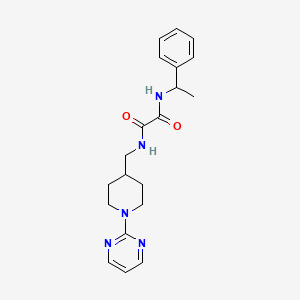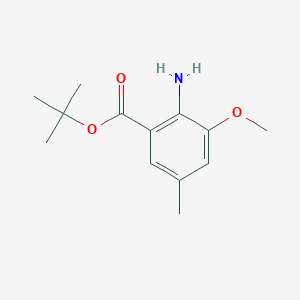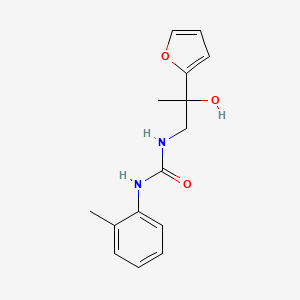
N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(1-phenylethyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also includes an oxalamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperidine rings, along with the oxalamide group, would form the core structure of the molecule .Scientific Research Applications
Metabolic Pathways and Drug Metabolism
- A study on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, revealed significant insights into the metabolic pathways involved in the processing of complex molecules, identifying major pathways including glucuronidation and N-depyridomethylation. Understanding these pathways can inform the development of similar compounds with improved efficacy and safety profiles (Balani et al., 1995).
Neurotoxicity and Parkinson's Disease
- Research into compounds such as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) provides insights into the neurotoxicity that can result in conditions resembling Parkinson's disease. These studies underscore the importance of understanding the structural features and metabolic pathways of chemicals that can impact the nervous system (Langston et al., 1983).
Cancer Research and Chemotherapy
- Compounds with specific structural motifs have been studied for their potential in cancer treatment, such as TZT-1027, a dolastatin 10 analogue, demonstrating the critical role of chemical structures in binding to tubulins and inhibiting microtubule assembly. This research contributes to the ongoing development of novel chemotherapeutic agents (de Jonge et al., 2005).
Neuropharmacology and Receptor Interaction
- The functional interaction between NMDA and mGlu5 receptors, influenced by compounds like 2-methyl-6-(phenylethynyl)-pyridine (MPEP), highlights the complex interplay of different receptor systems in the brain. This research area is critical for understanding and developing treatments for neurological and psychiatric disorders (Homayoun et al., 2004).
Dietary Carcinogens and Biomarkers
- Studies on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogen formed in cooked meats, and its metabolites in human urine exemplify the significance of detecting and understanding the metabolism of dietary carcinogens. Such research informs public health recommendations and strategies for cancer prevention (Bellamri et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(17-6-3-2-4-7-17)24-19(27)18(26)23-14-16-8-12-25(13-9-16)20-21-10-5-11-22-20/h2-7,10-11,15-16H,8-9,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOTCZEVCYPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2985516.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonyl chloride](/img/structure/B2985518.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2985520.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)


![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2985527.png)
![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)



